Enhanced CNS Drug-Likeness: Superior Calculated LogP for Blood-Brain Barrier Permeability vs. Non-Sulfone Core
The 8,8-dioxide sulfone moiety significantly reduces lipophilicity, with a calculated LogP of -0.988 , positioning this scaffold within the optimal CNS drug-like range (LogP ~1-3). In contrast, the non-sulfone 8-thia-2-azaspiro[4.5]decane core exhibits higher lipophilicity (estimated LogP >0), which can lead to increased off-target binding and metabolic instability in CNS applications .
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | -0.988 |
| Comparator Or Baseline | 8-Thia-2-azaspiro[4.5]decane (CAS 310-94-1): LogP estimated >0 |
| Quantified Difference | Difference of at least 1 LogP unit |
| Conditions | In silico calculation (ACD/Labs method) |
Why This Matters
Lower LogP improves aqueous solubility and reduces non-specific protein binding, both crucial for achieving sufficient free brain concentrations for CNS target engagement.
